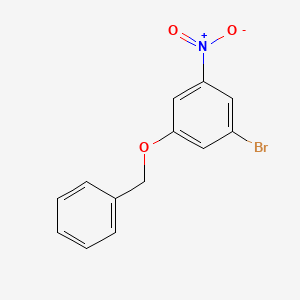
2-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride
説明
“2-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride” is a chemical compound with the CAS number 1289387-45-6 . It has a molecular weight of 265.78 and a molecular formula of C14H20ClN3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
“this compound” is stored in an inert atmosphere at room temperature . The boiling point of the compound is not specified .科学的研究の応用
DNA Binding and Fluorescence Imaging
The review on Hoechst 33258 and its analogues discusses the application of certain benzimidazole derivatives, which are structurally related to the compound , in binding to the minor groove of DNA. This binding specificity is utilized in fluorescent DNA staining for cell biology research, including chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Such compounds also find applications as radioprotectors and topoisomerase inhibitors, illustrating their potential in rational drug design and molecular biology research (Issar & Kakkar, 2013).
Neuropharmacology and Cognitive Effects
Research into the pro-cognitive effects of angiotensin IV and its analogues provides an example of how compounds interacting with dopamine receptors can enhance memory. This review suggests that the cognitive effects of these peptides are mediated by dopamine, demonstrating the intricate relationship between neuroactive peptides and neurotransmitter systems. Such studies offer insights into the development of treatments for cognitive impairments and neurological disorders (Braszko, 2010).
Environmental Bioremediation
The isolation of nitrile-hydrolysing enzymes-producing bacteria from extreme environments illustrates the application of microbial biotechnology in environmental protection. Such enzymes can degrade toxic nitrile compounds, offering a biocatalytic approach to detoxify industrial waste and synthesize valuable pharmaceutical compounds. This research underscores the potential of microbes in addressing environmental and industrial challenges (Sulistinah & Riffiani, 2018).
Synthetic Chemistry and Drug Development
The synthesis and evaluation of 2-fluoro-4-bromobiphenyl demonstrate the importance of chemical synthesis in developing intermediates for pharmaceuticals. This research highlights how modifications in synthetic routes can impact the yield and purity of key intermediates, critical for the manufacturing of drugs like flurbiprofen. Such studies are fundamental to the pharmaceutical industry, optimizing production processes for efficiency and safety (Qiu et al., 2009).
特性
IUPAC Name |
2-[[4-(methylamino)piperidin-1-yl]methyl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c1-16-14-6-8-17(9-7-14)11-13-5-3-2-4-12(13)10-15;/h2-5,14,16H,6-9,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSIFGZVSCWCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC=CC=C2C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B3096752.png)











